molecular formula C13H14N2O3S2 B2822492 2-(Isopropylsulfanyl)-5-(phenylsulfonyl)-4-pyrimidinol CAS No. 478247-41-5

2-(Isopropylsulfanyl)-5-(phenylsulfonyl)-4-pyrimidinol

Cat. No.: B2822492
CAS No.: 478247-41-5
M. Wt: 310.39
InChI Key: BGEWLDNJLCIOCV-UHFFFAOYSA-N
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Description

2-(Isopropylsulfanyl)-5-(phenylsulfonyl)-4-pyrimidinol is a compound that belongs to the class of pyrimidinols Pyrimidinols are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropylsulfanyl)-5-(phenylsulfonyl)-4-pyrimidinol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the isopropylsulfanyl and phenylsulfonyl groups. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters and to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(Isopropylsulfanyl)-5-(phenylsulfonyl)-4-pyrimidinol can undergo various chemical reactions, including:

    Oxidation: The isopropylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The phenylsulfonyl group can be reduced to a phenylsulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isopropylsulfanyl group can yield sulfoxides or sulfones, while reduction of the phenylsulfonyl group can produce phenylsulfides.

Scientific Research Applications

2-(Isopropylsulfanyl)-5-(phenylsulfonyl)-4-pyrimidinol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Its potential therapeutic properties are explored for the development of new drugs, particularly in the treatment of diseases where pyrimidine derivatives are effective.

    Industry: It can be used in the development of agrochemicals and other industrial applications where pyrimidine derivatives are beneficial.

Mechanism of Action

The mechanism of action of 2-(Isopropylsulfanyl)-5-(phenylsulfonyl)-4-pyrimidinol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, altering their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylsulfanyl)-5-(phenylsulfonyl)-4-pyrimidinol
  • 2-(Ethylsulfanyl)-5-(phenylsulfonyl)-4-pyrimidinol
  • 2-(Propylsulfanyl)-5-(phenylsulfonyl)-4-pyrimidinol

Uniqueness

2-(Isopropylsulfanyl)-5-(phenylsulfonyl)-4-pyrimidinol is unique due to the presence of the isopropylsulfanyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs, potentially offering distinct advantages in specific applications.

Properties

IUPAC Name

5-(benzenesulfonyl)-2-propan-2-ylsulfanyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S2/c1-9(2)19-13-14-8-11(12(16)15-13)20(17,18)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGEWLDNJLCIOCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC=C(C(=O)N1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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